Home > Products > Screening Compounds P138578 > Oxalic acid;1-[4-(3-phenoxyphenoxy)butyl]piperidine
Oxalic acid;1-[4-(3-phenoxyphenoxy)butyl]piperidine -

Oxalic acid;1-[4-(3-phenoxyphenoxy)butyl]piperidine

Catalog Number: EVT-5059656
CAS Number:
Molecular Formula: C23H29NO6
Molecular Weight: 415.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-{4-[4-(Substituted)piperazin-1-yl]butyl}guanidines and their Piperidine Analogues

  • Compound Description: These compounds were investigated as potential histamine H3 receptor antagonists. The research explored the impact of substituting the piperazine ring with a piperidine ring and modifying the guanidine moiety on antagonistic activity. []
  • Relevance: These compounds share a similar structure with 1-[4-(3-Phenoxyphenoxy)butyl]piperidine oxalate, specifically the presence of a piperidine ring linked to a butyl chain. This structural similarity suggests potential for shared or overlapping biological activity with the target compound. []
  • Compound Description: This compound is a radiolabeled sulfonylurea receptor 1 (SUR1) ligand developed for potential use in imaging pancreatic β-cells using positron emission tomography (PET). []
  • Relevance: Similar to 1-[4-(3-Phenoxyphenoxy)butyl]piperidine oxalate, this compound contains a piperidine ring connected to a butyl chain. This shared structural feature suggests a potential for similar interactions with biological targets, although the specific target and pharmacological activities may differ. []

4-Benzamido-1-[4-(indol-3-yl)-4-oxobutyl]piperidine (Wy 23699)

  • Compound Description: This compound was investigated as a potential anti-hypertensive agent. Research focused on its absorption, metabolism, and excretion in monkeys and rats. []
  • Relevance: This compound shares the core structure of a piperidine ring linked to a butyl chain with 1-[4-(3-Phenoxyphenoxy)butyl]piperidine oxalate. The presence of this shared structural motif suggests a potential for similar pharmacokinetic properties and potential for interaction with similar biological targets, despite differing pharmacological activities. []

tert-Butyl 3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate

  • Compound Description: This compound is a key intermediate in the synthesis of the SHP2 inhibitor GDC-1971 (migoprotafib). []
  • Relevance: Although structurally distinct from 1-[4-(3-Phenoxyphenoxy)butyl]piperidine oxalate in several aspects, this compound notably also contains a piperidine ring. This shared structural feature suggests a potential for overlapping pharmacological activities or involvement in similar biological pathways despite differences in their overall structure. []

1-[3-(4-tert-butyl-phenoxy)propyl]piperidine (DL76)

  • Compound Description: This compound is a non-imidazole histamine H3 receptor antagonist. Its binding affinity to bovine serum albumin (BSA) was studied in vitro. []
  • Relevance: This compound shares a significant structural resemblance with 1-[4-(3-Phenoxyphenoxy)butyl]piperidine oxalate. Both compounds feature a piperidine ring connected to an alkoxy chain, which is further attached to a phenyl ring. This structural similarity suggests a high likelihood of shared or overlapping pharmacological activities, particularly regarding interactions with histamine H3 receptors. []

1-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)butyl)-4-(4-chlorophenyl)-piperidine-2,6-dione (Compound 5)

  • Compound Description: This compound is a potential multireceptor atypical antipsychotic with high affinity for dopamine D2, D3 and serotonin 5-HT1A, 5-HT2A, 5-HT2C receptors. It demonstrated efficacy in behavioral models predictive of positive symptoms with a low risk of extrapyramidal symptoms. []
  • Relevance: Similar to 1-[4-(3-Phenoxyphenoxy)butyl]piperidine oxalate, this compound features a piperidine ring linked to a butyl chain. This structural similarity suggests a potential for overlapping pharmacological activities and potential interactions with dopamine and serotonin receptors, though further research is needed to confirm this. []

1-{4-[3-(2,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl]butyl}piperidine (Compound 39)

  • Compound Description: This compound is a potent σ1 receptor ligand with excellent selectivity over the σ2 receptor. It exhibited dose-dependent efficacy in suppressing pain behaviors in animal models of neuropathic pain. []
  • Relevance: This compound shares a striking structural similarity with 1-[4-(3-Phenoxyphenoxy)butyl]piperidine oxalate, both featuring a piperidine ring connected to a butyl chain, which in turn is linked to a substituted phenyl ring. This strong structural resemblance indicates a high probability of shared pharmacological activities and potential for interaction with the σ1 receptor, although this requires further investigation. []

4-(m-chlorophenyl-carbamoyloxy)-2-butynyltrimethylammonium (McN-A-343)

  • Compound Description: This compound acts as a bitopic orthosteric/allosteric ligand for muscarinic acetylcholine receptors. Studies suggest that it binds to both the orthosteric and allosteric sites of the receptor. [, ]
  • Relevance: Although structurally distinct from 1-[4-(3-Phenoxyphenoxy)butyl]piperidine oxalate, McN-A-343's bitopic binding mode highlights the potential for compounds with certain structural features to interact with multiple binding sites on a receptor. This suggests that 1-[4-(3-Phenoxyphenoxy)butyl]piperidine oxalate may also exhibit complex pharmacological profiles through interactions with multiple binding sites, even if they are not structurally similar to traditional ligands of those sites. [, ]

4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl] piperidine hydrogen chloride (AC-42)

  • Compound Description: AC-42 is a selective allosteric agonist of the M1 muscarinic acetylcholine receptor (mAChR). Studies suggest it binds to an allosteric site on the receptor distinct from the orthosteric site where acetylcholine binds. [, , , , , , ]
  • Relevance: Though structurally different from 1-[4-(3-Phenoxyphenoxy)butyl]piperidine oxalate, AC-42's allosteric mode of action emphasizes that structurally distinct compounds can exert distinct pharmacological effects on the same receptor. This suggests that 1-[4-(3-Phenoxyphenoxy)butyl]piperidine oxalate may also interact with receptors through allosteric mechanisms, even in the absence of close structural similarity to known allosteric ligands. [, , , , , , ]

1-[3-(4-butyl-1-piperidinyl)propyl]-3,4-dihydro-2(1H)-quinolinone (77-LH-28-1)

  • Compound Description: 77-LH-28-1 is another selective allosteric agonist of the M1 mAChR. It exhibits similar pharmacological properties to AC-42, suggesting a similar binding mode. [, , , , , ]
  • Relevance: Although structurally distinct from 1-[4-(3-Phenoxyphenoxy)butyl]piperidine oxalate, 77-LH-28-1, alongside AC-42, reinforces the potential for structurally diverse compounds to act as allosteric modulators of the same receptor. This suggests that 1-[4-(3-Phenoxyphenoxy)butyl]piperidine oxalate may also exhibit allosteric modulation of certain receptors, even if its structure does not resemble known allosteric ligands. [, , , , , ]

3-Alkylated 3-(4-aminophenyl)piperidine-2,6-diones

  • Compound Description: This series of compounds, including aminoglutethimide (AG), are inhibitors of estrogen biosynthesis, specifically targeting the aromatase enzyme. []

Properties

Product Name

Oxalic acid;1-[4-(3-phenoxyphenoxy)butyl]piperidine

IUPAC Name

oxalic acid;1-[4-(3-phenoxyphenoxy)butyl]piperidine

Molecular Formula

C23H29NO6

Molecular Weight

415.5 g/mol

InChI

InChI=1S/C21H27NO2.C2H2O4/c1-3-10-19(11-4-1)24-21-13-9-12-20(18-21)23-17-8-7-16-22-14-5-2-6-15-22;3-1(4)2(5)6/h1,3-4,9-13,18H,2,5-8,14-17H2;(H,3,4)(H,5,6)

InChI Key

XYGZQVIFIVYURQ-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCCCOC2=CC(=CC=C2)OC3=CC=CC=C3.C(=O)(C(=O)O)O

Canonical SMILES

C1CCN(CC1)CCCCOC2=CC(=CC=C2)OC3=CC=CC=C3.C(=O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.